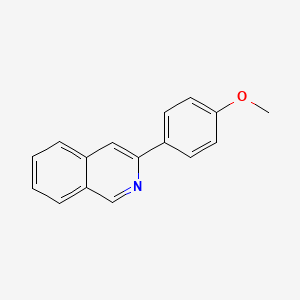

3-(4-Methoxyphenyl)isoquinoline

Beschreibung

3-(4-Methoxyphenyl)isoquinoline is a synthetic isoquinoline derivative characterized by a methoxy-substituted phenyl group at the 3-position of the isoquinoline core.

Eigenschaften

Molekularformel |

C16H13NO |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)isoquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-15-8-6-12(7-9-15)16-10-13-4-2-3-5-14(13)11-17-16/h2-11H,1H3 |

InChI-Schlüssel |

VBCFPFDUNNOWIZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Core Modifications

- 3-(3′-Biphenyl)isoquinoline: This derivative replaces the 4-methoxyphenyl group with a 3-biphenyl moiety. It exhibits potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values as low as 1 μg/mL. Increased lipophilicity from the biphenyl group enhances membrane penetration .

- 1-(4-Methoxyphenyl)isoquinoline (CAS 36710-74-4): Positional isomerism (1- vs. 3-substitution) alters electronic distribution. While biological data are unavailable, such positional changes are critical for target selectivity in isoquinolines .

Heterocyclic Analogues

- 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (Compound 3e): Though an indole derivative, the 4-methoxyphenyl group mimics substituents in isoquinolines. It inhibits tubulin polymerization (IC₅₀ = 1.5 μM) and disrupts microtubule dynamics in cancer cells, comparable to colchicine. Methoxy groups here enhance activity compared to hydroxylated analogues .

- N-[2-[N-[3-(4-Chlorophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide (H-86): A sulfonamide derivative with a chlorophenyl group reverses vinblastine resistance in leukemia cells by inhibiting P-glycoprotein-mediated drug efflux. Hydrophobicity from the chlorophenyl substituent correlates with efficacy .

Table 1: Key Pharmacological Comparisons

SAR Insights:

- Lipophilicity: Bulky, hydrophobic groups (e.g., biphenyl, terphenyl) enhance antibacterial activity in 3-substituted isoquinolines by improving membrane permeability .

- Positional Effects : Methoxy groups at the 4-position (vs. 3- or 2-) optimize interactions with targets like tubulin or ABC transporters .

- Heterocyclic Core: Indole derivatives (e.g., Compound 3e) show distinct SAR; methoxy groups are more favorable than hydroxyl groups for tubulin binding, contrasting with isoquinolines where hydroxylation may improve activity .

Contradictions and Complexity in SAR

- Methoxy vs. Hydroxy: In indole derivatives, methoxy groups are superior for tubulin inhibition, whereas isoquinoline-based compounds may benefit from hydroxyl groups for antioxidant or anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.